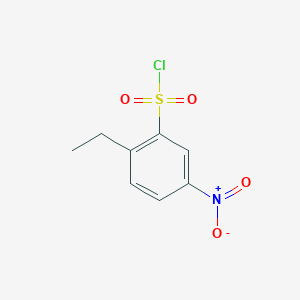

2-Ethyl-5-nitrobenzene-1-sulfonyl chloride

Description

Significance of Nitro- and Alkyl-Substituted Arylsulfonyl Chlorides in Organic Synthesis

The functionality of an arylsulfonyl chloride is finely tuned by its substituents, with nitro and alkyl groups imparting distinct chemical properties that are strategically exploited in organic synthesis.

The **nitro group (-NO₂) **, being strongly electron-withdrawing, increases the electrophilicity of the sulfur atom in the sulfonyl chloride group. This enhancement generally makes nitro-substituted arylsulfonyl chlorides more reactive towards nucleophiles. rsc.org This property is valuable for creating sulfonamides, a structural motif found in many pharmacologically active compounds, including antibacterial and antitubercular agents. nih.govacs.org For instance, 2-nitrobenzenesulfonyl chloride is a widely used reagent for the protection of primary and secondary amines, forming stable sulfonamides that can be selectively cleaved when needed. chemicalbook.comtcichemicals.comresearchgate.net Furthermore, the nitro group itself serves as a versatile functional handle; it can be chemically reduced to an amine, which opens pathways for subsequent modifications, such as the synthesis of N-substituted arylamines. rsc.org

Conversely, alkyl groups (like the ethyl group, -CH₂CH₃) are electron-donating. This property can slightly decrease the reactivity of the sulfonyl chloride compared to electron-withdrawing substituents. rsc.org However, this modulation is often beneficial, potentially leading to higher yields and greater selectivity in certain reactions. rsc.org Alkyl-substituted arylsulfonyl chlorides are employed in a wide array of synthetic transformations, including the preparation of sulfonate esters, which are excellent leaving groups in nucleophilic substitution reactions. nih.gov The presence of both alkyl and nitro substituents on the same benzene (B151609) ring, as in the titular compound, creates a reagent with a unique reactivity profile, balancing the electronic effects of both groups.

Research Trajectories of 2-Ethyl-5-nitrobenzene-1-sulfonyl chloride within Advanced Synthetic Chemistry

This compound is a specialized chemical building block used in targeted synthetic applications. bldpharm.com Its structure, featuring an ethyl group, a nitro group, and a sulfonyl chloride moiety on a benzene ring, dictates its potential research trajectories. Identified by the CAS Number 89189-34-4, it is recognized as a versatile small molecule scaffold for constructing more complex chemical entities. chemscene.comcymitquimica.com

The primary research application of this compound is as a reagent for introducing the 2-ethyl-5-nitrophenylsulfonyl group into other molecules. Its principal reaction is with primary and secondary amines to form the corresponding N-substituted sulfonamides. The specific substitution pattern—an ortho-ethyl group and a meta-nitro group relative to the sulfonyl chloride—offers a distinct steric and electronic framework for the resulting sulfonamide products. These products could be final target molecules for evaluation in medicinal chemistry or materials science, or they could be intermediates in a longer synthetic sequence.

Advanced synthetic strategies may leverage the nitro group for further elaboration. Following the formation of a sulfonamide, the nitro group can be reduced to an aniline (B41778) derivative. This new amino group can then participate in a variety of subsequent reactions, such as diazotization, acylation, or coupling reactions, thereby enabling the synthesis of highly functionalized and complex molecular architectures. This dual functionality makes this compound a useful tool for diversity-oriented synthesis, where a common starting material is used to generate a library of structurally related compounds.

Table of Properties: this compound

| Property | Value |

| CAS Number | 89189-34-4 bldpharm.comchemscene.com |

| Molecular Formula | C₈H₈ClNO₄S chemscene.com |

| Molecular Weight | 249.67 g/mol chemscene.com |

| Synonyms | 2-Ethyl-5-nitrophenylsulfonyl chloride chemscene.com |

| Classification | Organic Building Block bldpharm.com |

Propriétés

IUPAC Name |

2-ethyl-5-nitrobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO4S/c1-2-6-3-4-7(10(11)12)5-8(6)15(9,13)14/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRVLPRURSPBCKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00531581 | |

| Record name | 2-Ethyl-5-nitrobenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00531581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89189-34-4 | |

| Record name | 2-Ethyl-5-nitrobenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00531581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Ethyl 5 Nitrobenzene 1 Sulfonyl Chloride

Direct Chlorosulfonation of Ethylnitrobenzenes

The most direct route to 2-Ethyl-5-nitrobenzene-1-sulfonyl chloride involves the electrophilic aromatic substitution of a suitable ethylnitrobenzene isomer. The starting material for this transformation is 4-ethylnitrobenzene (B91404). The reaction typically employs a potent sulfonating agent, most commonly chlorosulfonic acid (ClSO₃H), to introduce the -SO₂Cl group onto the aromatic ring. wikipedia.org

To drive the reaction equilibrium forward, dehydrating agents may be utilized. wikipedia.org The conditions for such reactions, including temperature and reaction time, are critical for achieving high yield and purity.

In the synthesis of this compound from 4-ethylnitrobenzene, the regioselectivity of the chlorosulfonation reaction is dictated by the directing effects of the substituents already present on the benzene (B151609) ring.

Ethyl Group (-CH₂CH₃): This is an alkyl group, which acts as an activating group and an ortho, para-director for electrophilic aromatic substitution. This is due to the +I (positive inductive) effect and hyperconjugation, which increase electron density at the ortho and para positions. leverageedu.com

Nitro Group (-NO₂): This is a strongly deactivating group and a meta-director. Its powerful -M (negative mesomeric) and -I (negative inductive) effects withdraw electron density from the ring, particularly from the ortho and para positions, making the meta position the least deactivated site for electrophilic attack. leverageedu.com

When both groups are present on the ring in 4-ethylnitrobenzene, their effects are combined. The ethyl group activates the positions ortho to it (C2 and C6) and para to it (the C4 position is already occupied). The nitro group directs incoming electrophiles to the positions meta to it (C2 and C6). Both groups, therefore, direct the incoming chlorosulfonyl group to the same positions: C2 and C6. Due to steric hindrance from the adjacent ethyl group, substitution is favored at the C2 position, leading to the desired product, this compound.

While direct chlorosulfonation with chlorosulfonic acid is effective, the process can be harsh and may lead to side products, such as diaryl sulfones. google.com To mitigate these issues and improve reaction efficiency, catalytic approaches have been developed.

A notable method involves the use of sulfamic acid as a catalyst in reactions involving excess chlorosulfonic acid or a combination of oleum (B3057394) and thionyl chloride. google.com The catalyst can be added at the beginning of the reaction or during its course to suppress the formation of sulfone impurities, which are often difficult to separate from the desired sulfonyl chloride product. google.com While specific catalytic data for 4-ethylnitrobenzene is not prevalent, general conditions for nitrobenzene (B124822) sulfonyl chloride preparation offer a template.

| Starting Material | Reagent | Catalyst/Additive | Temperature (°C) | Time (h) | Product Yield | Reference |

| Nitrobenzene | Chlorosulfonic Acid, Acylating Agent | Sulfonation Assistant (e.g., Ammonium (B1175870) Sulfate) | 20-130 | 3-16 | High | google.com |

| Aromatic Compounds | Chlorosulfonic Acid | Sulfamic Acid | 20-120 | Not Specified | Improved | google.com |

| Aromatic Compounds | SO₃ | Ionic Liquid | Room Temp. | Not Specified | High | google.com |

Conversion from Sulfur-Substituted Precursors

An alternative synthetic strategy involves the construction of the sulfonyl chloride functional group from a pre-existing sulfur-containing molecule. This method circumvents the challenges of regioselectivity in direct aromatic substitution. The key precursors for this approach are 2-ethyl-5-nitrobenzenethiol or its corresponding disulfide, bis(2-ethyl-5-nitrophenyl) disulfide.

The conversion of thiols and disulfides to sulfonyl chlorides is a powerful oxidative transformation. This process involves treating the sulfur-containing precursor with a suitable oxidizing agent in the presence of a chloride source. A variety of reagents have been proven effective for this oxidative chlorination. nih.gov

The mechanism of oxidative chlorination is a multi-step process. In the case of a thiol starting material (Ar-SH), the reaction is believed to proceed through several oxidized sulfur intermediates. A plausible pathway involves the following steps:

Oxidation to Sulfenyl Chloride: The thiol is first oxidized and chlorinated to form a sulfenyl chloride (Ar-SCl).

Further Oxidation: The sulfenyl chloride is then subjected to further oxidation to form a sulfinyl chloride (Ar-SOCl).

Final Oxidation: The final step is the oxidation of the sulfinyl chloride to the target sulfonyl chloride (Ar-SO₂Cl).

When starting from a disulfide (Ar-S-S-Ar), the reaction first involves the cleavage of the disulfide bond, followed by a similar series of oxidative steps to yield two equivalents of the sulfonyl chloride. The entire process requires a stoichiometric amount of the oxidizing and chlorinating agent. acsgcipr.org The reaction can be complex, with the potential for multiple pathways, including radical mechanisms, depending on the specific reagents and conditions employed. stackexchange.com

To align with the principles of green chemistry, significant research has focused on developing metal-free oxidation systems, which avoid the use of toxic heavy metals. rsc.orgrsc.org These systems often employ readily available and environmentally benign reagents.

Several effective metal-free protocols have been reported for the conversion of thiols and disulfides to sulfonyl chlorides:

Ammonium Nitrate (B79036) and Oxygen: An environmentally friendly method utilizes ammonium nitrate in the presence of aqueous HCl, with oxygen from the air serving as the terminal oxidant. In this system, ammonium nitrate is a source of nitrogen oxides (NO/NO₂) that act as crucial catalysts in a redox cycle. rsc.orgresearchgate.net

N-Chlorosuccinimide (NCS): NCS can be used as a chlorinating and oxidizing agent. The reaction of thiols with NCS in an appropriate solvent can efficiently yield the corresponding sulfonyl chlorides. acs.org

Hydrogen Peroxide and Thionyl Chloride: The combination of hydrogen peroxide (H₂O₂) and thionyl chloride (SOCl₂) creates a highly reactive reagent capable of directly converting thiols to sulfonyl chlorides with high purity. H₂O₂ is an attractive oxidant as its primary byproduct is water. researchgate.net

Nitric Acid/HCl/Oxygen in Flow: A continuous flow, metal-free protocol has been developed using a mixture of nitric acid, hydrochloric acid, and oxygen. This method offers enhanced safety and efficiency, particularly for scaling up the synthesis. nih.gov

The table below summarizes various metal-free systems applicable to the synthesis of aryl sulfonyl chlorides from thiols.

| Reagent System | Substrate | Key Features | Reference |

| AN, HCl(aq), O₂ | Thiols | Environmentally benign, O₂ as terminal oxidant | rsc.orgresearchgate.net |

| H₂O₂/SOCl₂ | Thiols | High reactivity, clean conversion, water as byproduct | researchgate.net |

| HNO₃/HCl/O₂ (Flow) | Thiols, Disulfides | Continuous flow, enhanced safety, good process mass intensity | nih.gov |

| DCDMH, aq. MeCN | Thiols, Disulfides | Mild conditions, broad substrate scope |

Halogenation of Sulfonic Acids and Their Salts

The conversion of sulfonic acids and their corresponding salts into sulfonyl chlorides is a fundamental and widely employed transformation in organic synthesis. This process, known as halosulfonation, is crucial for the preparation of various sulfonyl chlorides, which are key intermediates in the production of sulfonamides and sulfonate esters. wikipedia.org The direct chlorosulfonation of aromatic compounds like benzene can be achieved using chlorosulfonic acid. wikipedia.org However, for substrates that already contain a sulfonic acid group, or are more conveniently prepared as such, subsequent halogenation is the preferred route.

A variety of chlorinating agents can be employed to convert sulfonic acids and their salts to sulfonyl chlorides. researchgate.net Common reagents for this transformation include thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), and chlorosulfonic acid (ClSO₃H). rsc.orgrsc.org Thionyl chloride is a frequently used reagent for converting sulfonic acids into their corresponding sulfonyl chlorides. rsc.org The reaction proceeds with the evolution of sulfur dioxide and hydrogen chloride as gaseous byproducts, which can be easily removed from the reaction mixture. rsc.org The use of a catalyst, such as N,N-dimethylformamide (DMF), can promote the reaction by forming a reactive Vilsmeier-Haack type intermediate. rsc.org For instance, the synthesis of benzenesulfonyl chloride can be accomplished by treating sodium benzenesulfonate (B1194179) with phosphorus pentachlorides. wikipedia.org While these methods are effective, the reagents are often noxious and can be hazardous to handle. rsc.org

The table below provides a comparative overview of common chlorinating agents used for the synthesis of sulfonyl chlorides from sulfonic acids.

| Chlorinating Agent | Formula | Typical Conditions | Advantages | Disadvantages |

| Thionyl Chloride | SOCl₂ | Often used with a catalytic amount of DMF, can be used as both reagent and solvent. rsc.org | Gaseous byproducts (SO₂, HCl) are easily removed. rsc.org | Toxic and corrosive. |

| Phosphorus Pentachloride | PCl₅ | Typically requires heating with the sulfonic acid or its salt. wikipedia.org | Effective for a range of substrates. | Solid reagent, produces solid byproducts (POCl₃) that require separation. |

| Chlorosulfonic Acid | ClSO₃H | Can be used for both sulfonation and subsequent chlorination in one pot. wikipedia.org | Powerful reagent. | Highly corrosive and reacts violently with water. rsc.org |

Sandmeyer-Type Reactions for Aromatic Sulfonyl Chlorides

The Sandmeyer reaction is a versatile method for the synthesis of aryl halides from aryl diazonium salts, which are typically generated in situ from aromatic amines. wikipedia.orgbyjus.combyjus.com This reaction has been adapted for the synthesis of aryl sulfonyl chlorides, providing a crucial pathway from readily available anilines. nih.govnih.gov The general approach involves the diazotization of an aromatic amine, followed by a copper(I)-catalyzed reaction with sulfur dioxide to furnish the desired sulfonyl chloride. nih.gov This method is particularly valuable as it allows for the introduction of the sulfonyl chloride group into positions that may not be accessible through direct electrophilic aromatic substitution. organic-chemistry.org

The Sandmeyer reaction is understood to proceed through a radical-nucleophilic aromatic substitution (SRNAr) mechanism. wikipedia.org The process is initiated by a single-electron transfer from the copper(I) catalyst to the diazonium salt. byjus.com This transfer results in the formation of an aryl radical and the release of nitrogen gas, with the copper being oxidized to copper(II). wikipedia.orgbyjus.com The aryl radical then reacts with a sulfur dioxide molecule, which is often generated in situ, to form an arylsulfonyl radical. nih.gov Finally, the arylsulfonyl radical abstracts a chlorine atom from the copper(II) species to yield the final aryl sulfonyl chloride product and regenerate the copper(I) catalyst, thus completing the catalytic cycle. wikipedia.org The detection of biaryl byproducts lends support to this radical mechanism. wikipedia.org

Recent advancements have focused on making this process safer and more practical. One significant improvement involves the use of stable SO₂ surrogates like 1,4-diazabicyclo[2.2.2]octane-sulfur dioxide complex (DABSO), which avoids the handling of gaseous sulfur dioxide. nih.govorganic-chemistry.org This approach allows for the in situ generation of the diazonium intermediate without its accumulation, enhancing the safety of the protocol. nih.gov

Visible-light photocatalysis has emerged as a powerful and sustainable alternative to traditional methods for synthesizing sulfonyl chlorides. nih.gov These methods often operate under mild conditions, such as room temperature, and can accommodate a wide range of functional groups. acs.org Photocatalytic approaches for preparing aryl sulfonyl chlorides from aryl diazonium salts have been developed, demonstrating high tolerance for various substituents, including nitro groups. acs.org

In a typical photocatalytic cycle, a photosensitizer, upon irradiation with visible light, becomes excited and can engage in electron transfer processes. nih.govnih.gov For the conversion of aryl diazonium salts, the excited photocatalyst can reduce the diazonium salt to generate an aryl radical. nih.gov This radical then reacts with a source of sulfur dioxide, and a subsequent reaction with a chlorine source yields the aryl sulfonyl chloride. nih.gov One study utilized a heterogeneous, metal-free carbon nitride photocatalyst, potassium poly(heptazine imide) (K-PHI), to produce sulfonyl chlorides with yields ranging from 50-95%. nih.govacs.org This method is compatible with both electron-rich and electron-deficient diazonium salts. acs.org The necessary sulfur dioxide and chloride can be conveniently generated in situ from the reaction of thionyl chloride and water. nih.gov

The table below summarizes key aspects of traditional and photocatalytic Sandmeyer-type reactions for sulfonyl chloride synthesis.

| Method | Catalyst | SO₂ Source | Conditions | Key Advantages |

| Traditional Sandmeyer | CuCl or CuCl₂ nih.govacs.org | Gaseous SO₂ or SO₂ in acetic acid nih.govacs.org | Often requires low temperatures (below 5 °C) nih.govacs.org | Well-established method. |

| Modern Sandmeyer | Cu catalyst nih.gov | DABSO (SO₂ surrogate) nih.gov | Room temperature, in situ diazonium formation nih.govacs.org | Improved safety, avoids gaseous SO₂. nih.gov |

| Photocatalytic | K-PHI (metal-free) nih.govacs.org or [Ru(bpy)₃]²⁺ nih.gov | SOCl₂/H₂O nih.gov or DABSO researchgate.net | Visible light, room temperature nih.govacs.org | Mild conditions, high functional group tolerance, sustainable. acs.org |

Green Chemistry Approaches in Sulfonyl Chloride Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. pharmacyjournal.in In the context of sulfonyl chloride synthesis, this involves developing methods that utilize environmentally benign reagents and solvents, improve energy efficiency, and minimize waste. rsc.org

Traditional methods for sulfonyl chloride synthesis often rely on hazardous reagents like thionyl chloride, phosphorus pentachloride, and gaseous chlorine, along with volatile organic solvents (VOCs). rsc.orgrsc.org Green chemistry seeks to replace these with safer alternatives. organic-chemistry.org

One approach involves using N-chlorosuccinimide (NCS) as a chlorinating agent for the conversion of S-alkylisothiourea salts into sulfonyl chlorides. organic-chemistry.orgresearchgate.net This method is operationally simple and avoids hazardous reagents like chlorine gas. organic-chemistry.org A significant advantage is that the water-soluble byproduct, succinimide, can be recycled back into NCS using sodium hypochlorite (B82951) (bleach), making the process more sustainable. organic-chemistry.orgresearchgate.net Another strategy employs sodium chlorite (B76162) (NaClO₂) for the oxidative chlorosulfonation of S-alkyl isothiourea salts, which is also considered a convenient, safe, and environmentally friendly route. organic-chemistry.org

The use of water as a solvent is a cornerstone of green chemistry. rsc.orgmdpi.com Methods have been developed for the oxyhalogenation of thiols and disulfides using oxone and a halide source (like KCl) in water at room temperature to produce sulfonyl chlorides in high yields. rsc.org Similarly, the synthesis of sulfonamides from sulfonyl chlorides can be performed in water using sodium carbonate as an acid scavenger, which is a greener alternative to using organic solvents and bases. mdpi.com

Ionic liquids (ILs) are also being explored as environmentally benign reaction media. pharmacyjournal.inui.ac.id They are non-volatile, thermally stable, and can dissolve a wide range of compounds. pharmacyjournal.in Their use can facilitate product separation and catalyst recycling, contributing to a greener synthetic process. pharmacyjournal.in For example, the Sandmeyer-type bromodediazoniation has been successfully carried out in the ionic liquid [BMIM][PF₆]. organic-chemistry.org While promising, the toxicity and biodegradability of some ionic liquids are still under investigation. ui.ac.id

The following table highlights some green alternatives to traditional reagents and solvents in sulfonyl chloride synthesis.

| Traditional Component | Green Alternative | Example Application | Environmental Benefit |

| Gaseous Chlorine | N-Chlorosuccinimide (NCS) organic-chemistry.org | Chlorosulfonation of S-alkylisothiourea salts. organic-chemistry.org | Safer handling, byproduct can be recycled. organic-chemistry.orgresearchgate.net |

| Thionyl Chloride/PCl₅ | Oxone/KCl rsc.org | Oxyhalogenation of thiols in water. rsc.org | Avoids toxic and corrosive reagents; uses water as a solvent. rsc.org |

| Volatile Organic Solvents (VOCs) | Water mdpi.com | Synthesis of sulfonamides from sulfonyl chlorides. mdpi.com | Safe, non-toxic, and environmentally benign solvent. mdpi.com |

| Volatile Organic Solvents (VOCs) | Ionic Liquids (e.g., [BMIM][PF₆]) organic-chemistry.orgresearchgate.net | Sandmeyer-type reactions. organic-chemistry.org | Non-volatile, potential for reuse, can enhance reaction rates. pharmacyjournal.inui.ac.id |

Sustainable Process Development and Scalability

The advancement of synthetic methodologies for this compound is increasingly focused on the integration of sustainable practices and the development of scalable processes suitable for industrial application. This focus aligns with the broader goals of green chemistry, aiming to enhance efficiency, minimize environmental impact, and ensure economic viability on a larger scale. uniroma1.it Research in this area explores alternative reagents, solvent systems, and process technologies to move beyond traditional synthetic routes, which often rely on hazardous materials and generate significant waste.

Green Chemistry Approaches

The principles of green chemistry offer a framework for developing more environmentally benign syntheses of sulfonyl chlorides. uniroma1.it One promising approach involves the replacement of conventional chlorinating agents, such as thionyl chloride and chlorosulfonic acid, which are associated with the production of corrosive byproducts like sulfur dioxide and hydrogen chloride gas. google.com

A greener alternative is the use of solid phosgene (B1210022) equivalents like bis(trichloromethyl) carbonate (BTC) in the presence of an organic base. This method avoids the handling of volatile and toxic gases, simplifying the post-reaction work-up and reducing the environmental burden. google.com Another innovative strategy is the oxyhalogenation of corresponding thiols or disulfides using an oxidizing agent in combination with a halide source in an aqueous medium. rsc.org The use of reagents like Oxone® (a potassium triple salt) and a chloride source in water represents a significant step towards a more sustainable process, eliminating the need for harsh organic solvents. rsc.org

The application of these principles to the synthesis of this compound is an active area of research. The goal is to adapt these greener methods to achieve high yields and purity for this specific molecule.

Optimization for Scalability

Transitioning a synthetic route from the laboratory bench to an industrial scale presents numerous challenges, including reaction kinetics, heat management, and mass transfer. For the synthesis of aryl sulfonyl chlorides, continuous flow chemistry has emerged as a superior alternative to traditional batch processing. mdpi.com Continuous Stirred-Tank Reactors (CSTRs) offer precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved consistency and higher spacetime yields. mdpi.com

The implementation of automated continuous systems can significantly enhance the safety and efficiency of producing sulfonyl chlorides, particularly when dealing with exothermic reactions. mdpi.com Real-time monitoring and feedback control of process parameters help to maintain optimal conditions, minimize the formation of impurities, and ensure a stable and reliable production process. mdpi.com

The table below illustrates a comparative analysis of key performance indicators for traditional batch synthesis versus a conceptualized optimized continuous flow process for the production of an aryl sulfonyl chloride, which could be analogous to this compound.

| Parameter | Traditional Batch Process | Optimized Continuous Flow Process |

| Yield (%) | 75-85 | >95 |

| Reaction Time (hours) | 8-12 | 1-2 |

| Solvent | Chlorinated Hydrocarbons | Greener alternatives (e.g., Toluene, Ethyl Acetate) or aqueous systems |

| Byproduct Generation | High (SO₂, HCl) | Minimized through reagent choice and process control |

| Spacetime Yield (g L⁻¹ h⁻¹) | Low | High |

This table presents representative data to illustrate the potential advantages of continuous flow processing for aryl sulfonyl chloride synthesis.

Process Intensification and Economic Viability

Process intensification, a key principle of green engineering, focuses on developing smaller, more efficient, and more sustainable manufacturing processes. For the synthesis of this compound, this could involve the use of microreactors or other advanced reactor technologies that offer enhanced heat and mass transfer, leading to faster reaction times and higher selectivities.

The economic viability of sustainable and scalable processes is a critical consideration. While the initial investment in continuous manufacturing technology may be higher than for traditional batch equipment, the long-term benefits often include reduced operational costs, lower waste disposal expenses, and improved product quality. mdpi.com The development of cost-effective and recyclable catalysts is also a key area of research to further improve the economic and environmental profile of the synthesis.

The following table outlines potential improvements in a scalable, sustainable process compared to a standard laboratory-scale synthesis.

| Feature | Standard Lab Synthesis | Scalable Sustainable Process |

| Chlorinating Agent | Thionyl Chloride / Chlorosulfonic Acid | Bis(trichloromethyl) carbonate / Oxone®-KCl |

| Solvent System | Dichloromethane (B109758) / Chloroform | Water / Toluene / Ethyl Acetate |

| Process Type | Batch | Continuous Flow (CSTRs) |

| Energy Consumption | High (prolonged heating/cooling cycles) | Optimized and reduced through efficient heat exchange |

| Waste Stream | Acidic gases, chlorinated solvent waste | Aqueous salt solutions, recyclable organic solvents |

This table provides a conceptual comparison of standard versus sustainable and scalable approaches for the synthesis of a compound like this compound.

Chemical Reactivity and Transformation Pathways of 2 Ethyl 5 Nitrobenzene 1 Sulfonyl Chloride

Radical Reaction Pathways

Aryl sulfonyl chlorides are versatile precursors for the generation of sulfonyl radicals (ArSO₂•), which are valuable intermediates in organic synthesis for forming carbon-sulfur bonds.

The sulfur-chlorine bond in 2-Ethyl-5-nitrobenzene-1-sulfonyl chloride can be cleaved homolytically to generate the corresponding 2-ethyl-5-nitrobenzenesulfonyl radical. This process can be initiated through various methods, including thermal or photochemical induction. A common approach involves a Sandmeyer-type reaction where an arylamine is converted into a diazonium salt, which then reacts with sulfur dioxide in the presence of a copper catalyst to form the sulfonyl radical intermediate. acs.org

Once generated, the 2-ethyl-5-nitrobenzenesulfonyl radical is an electrophilic species. Its reactivity is influenced by the substituents on the aromatic ring. The potent electron-withdrawing nitro group enhances the electrophilicity of the radical, making it highly reactive toward electron-rich alkenes and alkynes. The ortho-ethyl group may exert a minor steric influence on its approach to substrates. These radicals readily participate in addition reactions across double and triple bonds, leading to the formation of new carbon-sulfur bonds, a key step in the synthesis of various sulfone-containing molecules.

Modern synthetic methods increasingly utilize visible-light photoredox catalysis to generate sulfonyl radicals from sulfonyl chlorides under mild conditions. acs.org In this process, a photocatalyst absorbs visible light and enters an excited state. The excited photocatalyst can then engage in a single-electron transfer (SET) with the sulfonyl chloride.

For this compound, the process would involve the photocatalyst reducing the sulfonyl chloride, leading to the cleavage of the S-Cl bond and formation of the 2-ethyl-5-nitrobenzenesulfonyl radical and a chloride anion. This method avoids the use of harsh reagents or high temperatures. The presence of the nitro group in the molecule is significant, as nitroarenes themselves can undergo photoreactions, sometimes leading to the formation of sulfonamides directly from thiols in a complex radical process. tandfonline.com

| Method | Description | Conditions | Relevance to this compound |

| Thermal/Photochemical | Direct homolytic cleavage of the S-Cl bond. | High temperature or UV irradiation. | Feasible, but may lack selectivity and require harsh conditions. |

| Sandmeyer-type Reaction | Diazonium salt reacts with SO₂ and a copper catalyst. | Aqueous medium, copper salts (e.g., CuCl). | An indirect but established method for generating aryl sulfonyl radicals. acs.org |

| Photoredox Catalysis | Single-electron transfer from an excited photocatalyst to the sulfonyl chloride. | Visible light, photocatalyst (e.g., Ru or Ir complexes), room temperature. | A mild and highly efficient method applicable to a wide range of sulfonyl chlorides, including those with sensitive functional groups like the nitro group. acs.org |

Nucleophilic Substitution Reactions

The sulfur atom in the sulfonyl chloride group of this compound is highly electrophilic. This is due to the strong electron-withdrawing effects of the two oxygen atoms, the chlorine atom, and the attached 5-nitrophenyl group. This high electrophilicity makes it a prime target for attack by nucleophiles.

The most common nucleophilic substitution reaction for sulfonyl chlorides is their reaction with primary or secondary amines to form sulfonamides. nih.govucl.ac.uk This reaction is a cornerstone of medicinal chemistry, as the sulfonamide functional group is present in a wide array of therapeutic agents. ucl.ac.ukresearchgate.net

The reaction of this compound with an amine (e.g., R-NH₂) proceeds via the nucleophilic attack of the amine's nitrogen atom on the electrophilic sulfur atom. This is followed by the elimination of a chloride ion, typically facilitated by a base (like pyridine (B92270) or triethylamine) which neutralizes the generated hydrochloric acid (HCl). byjus.comncert.nic.in This drives the reaction toward completion. ncert.nic.in The result is the formation of a stable N-substituted 2-ethyl-5-nitrobenzenesulfonamide.

| Amine Reactant | Product |

| Ammonia (NH₃) | 2-Ethyl-5-nitrobenzene-1-sulfonamide |

| Benzylamine (C₆H₅CH₂NH₂) | N-Benzyl-2-ethyl-5-nitrobenzenesulfonamide |

| Piperidine (C₅H₁₁N) | 1-[(2-Ethyl-5-nitrophenyl)sulfonyl]piperidine |

| Aniline (B41778) (C₆H₅NH₂) | N-Phenyl-2-ethyl-5-nitrobenzenesulfonamide |

While specific kinetic data for the aminolysis of this compound is not extensively documented, the reaction kinetics can be inferred from studies on analogous substituted benzenesulfonyl chlorides. The reaction is generally considered to proceed through a bimolecular nucleophilic substitution (SN2-type) mechanism at the sulfur center. rsc.org

The rate of reaction is significantly influenced by the electronic properties of the substituents on the benzene (B151609) ring. Kinetic studies on the hydrolysis of various substituted benzenesulfonyl chlorides have shown that strong electron-withdrawing groups, such as a nitro group, accelerate the reaction. rsc.org This is quantified by a positive Hammett ρ-value (+1.564 for alkaline hydrolysis), indicating that the transition state is stabilized by the withdrawal of electron density from the reaction center. rsc.org Therefore, the nitro group on this compound makes the sulfur atom more electron-deficient (more electrophilic) and thus more susceptible to attack by the amine nucleophile, leading to a faster reaction rate compared to an unsubstituted benzenesulfonyl chloride. The reaction is typically thermodynamically favorable, resulting in high yields of the stable sulfonamide product. researchgate.net

Regioselectivity refers to the preference for a reaction to occur at one position over another. In the reaction of this compound with a simple primary or secondary amine, the regioselectivity is exceptionally high. The nucleophilic attack occurs exclusively at the highly electrophilic sulfur atom of the sulfonyl chloride functional group. nih.govresearchgate.net

While other positions on the aromatic ring might be considered for nucleophilic attack (a process known as nucleophilic aromatic substitution, or SNAr), this is far less favorable under typical sulfonamide synthesis conditions. The sulfonyl chloride group is a much better leaving group and its sulfur atom is a much more potent electrophilic site compared to the aromatic carbons. The presence of the ortho-ethyl group may introduce some steric hindrance, potentially slowing the reaction slightly compared to a para-substituted analogue, but it does not change the site of the reaction. The dominant electronic activation provided by the sulfonyl chloride group itself, further enhanced by the meta-nitro group, ensures that the reaction is highly regioselective for the formation of the sulfonamide at the sulfur center.

Reactions with Oxygen Nucleophiles (e.g., Alcohols, Phenols)

This compound readily reacts with oxygen nucleophiles such as alcohols and phenols to form the corresponding sulfonate esters. In this type of reaction, the alcohol or phenol (B47542) attacks the electrophilic sulfur atom of the sulfonyl chloride. This nucleophilic acyl substitution-type reaction results in the displacement of the chloride ion, which is a good leaving group. byjus.com

The reaction is typically conducted in the presence of a weak base, such as pyridine, which serves to neutralize the hydrochloric acid (HCl) byproduct that is formed. researchgate.net This prevents the potential for side reactions and drives the reaction to completion. The general mechanism involves the nucleophilic attack of the hydroxyl group on the sulfur atom, followed by the elimination of the chloride ion. The reaction tolerates a variety of sulfonyl chlorides and phenols containing either electron-donating or electron-withdrawing groups. researchgate.net

Table 1: Representative Reactions with Oxygen Nucleophiles

| Nucleophile | Product | Conditions |

|---|---|---|

| Ethanol | Ethyl 2-ethyl-5-nitrobenzenesulfonate | Pyridine, CH₂Cl₂ |

| Phenol | Phenyl 2-ethyl-5-nitrobenzenesulfonate | Pyridine, CH₂Cl₂ |

Reactions with Carbon Nucleophiles (e.g., Grignard Reagents)

Reactions involving carbon nucleophiles, such as Grignard reagents (R-MgX), can also target the electrophilic sulfur center of the sulfonyl chloride group. Grignard reagents are potent nucleophiles and strong bases formed from the reaction of magnesium metal with alkyl or alkenyl halides. When a Grignard reagent reacts with a sulfonyl chloride, the primary product is a sulfone, formed through the creation of a new carbon-sulfur bond.

The reaction involves the attack of the carbanionic portion of the Grignard reagent on the sulfonyl chloride's sulfur atom, displacing the chloride. It is crucial to perform this reaction under anhydrous (dry) conditions, as Grignard reagents react readily with water or other acidic protons.

Table 2: Reaction with Grignard Reagents

| Grignard Reagent (R-MgX) | Product (Sulfone) |

|---|---|

| Methylmagnesium bromide (CH₃MgBr) | 1-Ethyl-2-(methylsulfonyl)-4-nitrobenzene |

Nucleophilic Aromatic Substitution (SNAr) at the Aryl Ring

Nucleophilic Aromatic Substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This reaction is distinct from most nucleophilic substitutions because it occurs at an sp² hybridized carbon of the aromatic ring. wikipedia.orglibretexts.org For an SNAr reaction to proceed, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups, and there must be a good leaving group on the ring. wikipedia.orglibretexts.org

In this compound, the benzene ring is rendered electron-deficient by the powerful electron-withdrawing effects of both the nitro (-NO₂) and sulfonyl chloride (-SO₂Cl) groups. This electron deficiency makes the ring susceptible to attack by strong nucleophiles. While halides are common leaving groups, the nitro group itself can also function as a leaving group in SNAr reactions under certain conditions. researchgate.netacs.org The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orglibretexts.orglibretexts.org

Influence of the Nitro Group on SNAr Reactivity

The presence and position of the nitro group are critical to the feasibility of an SNAr reaction. Electron-withdrawing groups activate the ring towards nucleophilic attack, especially when they are positioned ortho or para to the leaving group. wikipedia.orglibretexts.orglibretexts.org This is because they can effectively stabilize the negative charge of the intermediate Meisenheimer complex through resonance. wikipedia.orglibretexts.orglibretexts.org

In the structure of this compound, the nitro group is at the C-5 position. If a suitable leaving group (e.g., a halide) were present at the C-2, C-4, or C-6 positions (ortho or para to the nitro group), the nitro group would strongly facilitate an SNAr reaction at that site. The sulfonyl chloride group at C-1 also contributes to the activation of the ring. The combined electron-withdrawing power of these groups makes the aromatic ring highly electrophilic, a key requirement for the SNAr pathway. masterorganicchemistry.com Research has shown that the nitro group is among the most commonly encountered activating groups for this type of reaction. wikipedia.org

Electrophilic Aromatic Substitution on the Benzene Ring

While the electron-deficient nature of the ring in this compound favors nucleophilic attack, it conversely deactivates the ring towards Electrophilic Aromatic Substitution (EAS). In EAS reactions, the aromatic ring acts as a nucleophile, attacking an electrophile. masterorganicchemistry.comyoutube.com The presence of two potent deactivating groups, the nitro group and the sulfonyl chloride group, withdraws electron density from the ring, making it a much weaker nucleophile than benzene itself. wikipedia.orgminia.edu.eg

Consequently, forcing conditions, such as high temperatures and the use of strong acid catalysts, are generally required to make electrophilic substitution occur. masterorganicchemistry.com Reactions like nitration or sulfonation, which typically proceed under strong acidic conditions, would be challenging but potentially feasible. libretexts.org

Directional Effects of Sulfonyl Chloride, Ethyl, and Nitro Substituents

When an electrophilic aromatic substitution reaction does occur on a substituted benzene ring, the existing substituents direct the incoming electrophile to specific positions. The directing influence of each group on this compound must be considered collectively.

Ethyl Group (-CH₂CH₃): As an alkyl group, it is a weakly activating group and an ortho, para-director. cognitoedu.orgunizin.org It directs incoming electrophiles to the C-1, C-3, and C-5 positions.

Nitro Group (-NO₂): This is a strongly deactivating group and a meta-director due to its powerful electron-withdrawing nature. minia.edu.egcognitoedu.orgorganicchemistrytutor.com It directs incoming electrophiles to the C-1 and C-3 positions relative to itself.

Sulfonyl Chloride Group (-SO₂Cl): This is also a strongly deactivating, meta-directing group. minia.edu.eg It directs incoming electrophiles to the C-3 and C-5 positions.

Table 3: Summary of Substituent Directing Effects for Electrophilic Aromatic Substitution

| Substituent | Type | Directing Effect | Preferred Positions (for new substituent) |

|---|---|---|---|

| -CH₂CH₃ (at C-2) | Activating | ortho, para | C-1, C-3, C-5 |

| -NO₂ (at C-5) | Deactivating | meta | C-1, C-3 |

Derivatization Strategies and Synthetic Utility of 2 Ethyl 5 Nitrobenzene 1 Sulfonyl Chloride

Synthesis of Sulfonamide Libraries

The reaction of 2-ethyl-5-nitrobenzene-1-sulfonyl chloride with primary or secondary amines is a primary method for generating sulfonamides. This reaction typically proceeds in the presence of a base, such as pyridine (B92270) or triethylamine, which neutralizes the hydrochloric acid byproduct. echemcom.com This transformation is fundamental to the construction of sulfonamide libraries, which are collections of structurally related sulfonamide compounds. nih.gov The sulfonamide functional group is a key feature in many therapeutic agents, and its synthesis is a cornerstone of medicinal chemistry. ekb.eg

A general procedure involves dissolving the amine in a suitable solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF), followed by the addition of a base. semanticscholar.orgacs.org The this compound is then added, often at a reduced temperature, and the reaction is stirred until completion. semanticscholar.org The resulting sulfonamide can then be isolated and purified.

Diversity-oriented synthesis (DOS) aims to create structurally diverse collections of molecules for high-throughput screening. This compound is an ideal scaffold for DOS due to the reliable and high-yielding nature of the sulfonamide-forming reaction. By reacting this single sulfonyl chloride with a large and diverse collection of primary and secondary amines, a library of N-substituted sulfonamides with a wide range of physical and chemical properties can be rapidly assembled. semanticscholar.org

The general synthetic protocol for this is highly adaptable to parallel synthesis formats. acs.org This approach allows for the systematic variation of the substituent (R¹R²N-) attached to the sulfur atom, which can significantly impact the biological activity of the final compounds.

Table 1: Illustrative Examples of N-Substituted Sulfonamide Synthesis

| Amine Reactant (HNR¹R²) | General Conditions | Resulting N-Substituted Sulfonamide Product |

|---|---|---|

| Aniline (B41778) | Pyridine, Room Temp | N-phenyl-2-ethyl-5-nitrobenzenesulfonamide |

| Piperidine | Triethylamine, DCM, 0°C to Room Temp | 1-((2-ethyl-5-nitrophenyl)sulfonyl)piperidine |

| Benzylamine | Triethylamine, DCM, 0°C to Room Temp | N-benzyl-2-ethyl-5-nitrobenzenesulfonamide |

| Morpholine | DIPEA, DCM, Room Temp | 4-((2-ethyl-5-nitrophenyl)sulfonyl)morpholine |

Nitrobenzenesulfonyl chlorides, such as 2-nitrobenzenesulfonyl chloride, are utilized in the synthesis of complex heterocyclic structures. researchgate.net They can serve as activating or protecting groups. For instance, the nitrobenzenesulfonyl group can be used to protect an amine. This "nosyl" group is stable to many reaction conditions but can be readily cleaved, often with a thiol and a base, to regenerate the amine at a later stage in a synthetic sequence. researchgate.net This strategy is valuable in multi-step syntheses of nitrogen-containing heterocycles.

Furthermore, the direct reaction of this compound with amines that are part of a heterocyclic ring or contain other reactive functionalities can produce complex sulfonamides which are themselves heterocyclic compounds of interest. acs.org The development of efficient routes to heterocyclic sulfonamides is an important goal in medicinal chemistry due to their prevalence in biologically active molecules. acs.org

Precursor for Other Sulfur-Containing Functional Groups

The sulfonyl chloride moiety is a gateway to numerous other sulfur-containing functional groups, enhancing the synthetic value of this compound.

Sulfonate esters can be readily prepared from this compound by reaction with alcohols in the presence of a base like pyridine or triethylamine. This reaction is analogous to the formation of sulfonamides. The alcohol's oxygen atom acts as the nucleophile, displacing the chloride on the sulfonyl group. The resulting sulfonate esters are themselves useful intermediates in organic synthesis, for example, as leaving groups in nucleophilic substitution reactions.

Table 2: General Transformation to Sulfonate Esters

| Alcohol Reactant (R-OH) | General Conditions | Resulting Sulfonate Ester Product |

|---|---|---|

| Methanol | Pyridine, DCM | Methyl 2-ethyl-5-nitrobenzenesulfonate |

| Phenol (B47542) | Triethylamine, DCM | Phenyl 2-ethyl-5-nitrobenzenesulfonate |

| Isopropanol | Pyridine, 0°C | Isopropyl 2-ethyl-5-nitrobenzenesulfonate |

The sulfonyl chloride group can be reduced to a sulfinic acid or converted into a sulfone.

Sulfinic Acids: The reduction of a sulfonyl chloride to its corresponding sulfinic acid is a known transformation. A common method involves reacting the sulfonyl chloride with a reducing agent such as sodium sulfite (B76179) in an aqueous solution. For example, the closely related 2-chloro-5-nitrobenzenesulfonyl chloride can be converted to 2-chloro-5-nitro-benzene sulfinic acid, which is an intermediate for dyes. google.com Applying this analogy, this compound could be reduced to 2-ethyl-5-nitrobenzene-1-sulfinic acid.

Sulfones: Sulfones are compounds with the general structure R-SO₂-R'. They can be synthesized from sulfonyl chlorides through methods like the Friedel-Crafts sulfonylation reaction, where the sulfonyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst. Alternatively, sulfones can be prepared via cross-coupling reactions using sulfinate salts (derived from the sulfinic acid) as coupling partners. researchgate.netscispace.com This two-step sequence provides a versatile route to unsymmetrical diaryl sulfones.

The conversion of sulfonyl chlorides to sulfonyl fluorides is a valuable transformation, as sulfonyl fluorides often exhibit greater stability and unique reactivity, for instance in "click chemistry". mdpi.com This conversion is typically achieved through a halide exchange reaction. Reagents such as potassium fluoride (B91410) (KF) or potassium bifluoride (KHF₂) can be used to displace the chloride atom. mdpi.com The reaction can be performed in various solvents, and sometimes phase-transfer catalysts are employed to facilitate the exchange. google.com This method provides direct access to 2-ethyl-5-nitrobenzene-1-sulfonyl fluoride from its chloride precursor.

Table 3: Conversion of Sulfonyl Chloride to Other Functional Groups

| Target Functional Group | Typical Reagents | General Product Structure |

|---|---|---|

| Sulfinic Acid | Sodium sulfite (Na₂SO₃), water | 2-Ethyl-5-nitrobenzene-1-sulfinic acid |

| Sulfone (via Friedel-Crafts) | Benzene (B151609), AlCl₃ | (2-Ethyl-5-nitrophenyl)(phenyl)sulfone |

| Sulfonyl Fluoride | Potassium fluoride (KF) | 2-Ethyl-5-nitrobenzene-1-sulfonyl fluoride |

Advanced Spectroscopic and Structural Characterization of 2 Ethyl 5 Nitrobenzene 1 Sulfonyl Chloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural elucidation of organic molecules in solution. For 2-Ethyl-5-nitrobenzene-1-sulfonyl chloride, a combination of one-dimensional and two-dimensional NMR techniques provides a comprehensive picture of its molecular framework.

¹H NMR and ¹³C NMR for Structural Elucidation

The ¹H and ¹³C NMR spectra of this compound are predicted to exhibit a distinct set of signals corresponding to the aromatic protons and carbons, as well as those of the ethyl substituent. The powerful electron-withdrawing nature of the nitro (-NO₂) and sulfonyl chloride (-SO₂Cl) groups significantly influences the chemical shifts of the aromatic protons and carbons, leading to their deshielding.

¹H NMR Spectroscopy: The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals for the three protons on the benzene (B151609) ring. Due to the substitution pattern, these protons will exhibit complex splitting patterns (doublets or doublet of doublets) arising from ortho and meta couplings. The ethyl group will present as a quartet for the methylene (B1212753) (-CH₂) protons, coupled to the methyl (-CH₃) protons, which will appear as a triplet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will display signals for the eight unique carbon atoms in the molecule. The carbons directly attached to the electron-withdrawing nitro and sulfonyl chloride groups are expected to be the most deshielded. The aromatic carbons will appear in the typical downfield region, while the aliphatic carbons of the ethyl group will be found in the upfield region of the spectrum.

Predicted ¹H and ¹³C NMR Data for this compound:

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic-H | 7.50 - 8.50 | - |

| -CH₂- (Ethyl) | ~2.8 (quartet) | ~25 |

| -CH₃ (Ethyl) | ~1.3 (triplet) | ~15 |

| Aromatic-C | - | 120 - 150 |

| C-SO₂Cl | - | ~145 |

| C-NO₂ | - | ~148 |

Note: The predicted values are based on the analysis of similar structures and are for illustrative purposes. Actual experimental values may vary.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms within the molecule, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): A COSY spectrum reveals proton-proton (¹H-¹H) coupling correlations. For this compound, this technique would show correlations between the adjacent aromatic protons and between the methylene and methyl protons of the ethyl group. This is crucial for confirming the substitution pattern on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C). This allows for the direct assignment of a proton signal to its attached carbon atom. For instance, the quartet at ~2.8 ppm would correlate with the carbon signal at ~25 ppm, confirming their assignment to the methylene group of the ethyl substituent.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This is particularly powerful for identifying quaternary carbons (carbons with no attached protons) and for piecing together the entire molecular skeleton. For example, correlations would be expected between the aromatic protons and the carbon of the sulfonyl chloride group, as well as the carbon of the nitro group, confirming their positions on the ring.

Advanced NMR for Conformational Analysis

The ethyl group attached to the benzene ring is not static and can rotate around the C-C single bond. Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotational Frame Overhauser Effect Spectroscopy (ROESY), can be employed to study the preferred conformation of the ethyl group relative to the plane of the benzene ring. These experiments detect through-space interactions between protons that are in close proximity. By analyzing the cross-peaks in a NOESY or ROESY spectrum, it is possible to determine the spatial arrangement of the atoms and thus the dominant conformation of the molecule in solution.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule. These two methods are often complementary, as some vibrational modes that are strong in IR may be weak in Raman, and vice versa.

Vibrational Analysis of Sulfonyl Chloride Moiety

The sulfonyl chloride group (-SO₂Cl) gives rise to characteristic and strong absorption bands in the IR spectrum. The asymmetric and symmetric stretching vibrations of the S=O bonds are particularly prominent.

Characteristic Vibrational Frequencies for the Sulfonyl Chloride Group:

| Vibrational Mode | Typical IR Frequency Range (cm⁻¹) | Typical Raman Frequency Range (cm⁻¹) |

| Asymmetric SO₂ Stretch | 1370 - 1410 | 1370 - 1410 (Weak) |

| Symmetric SO₂ Stretch | 1165 - 1205 | 1165 - 1205 (Strong) |

| S-Cl Stretch | 500 - 600 | 300 - 400 (Strong) |

These bands are crucial for confirming the presence of the sulfonyl chloride functionality in the molecule.

Characterization of Nitro and Alkyl Substituents

The nitro (-NO₂) and ethyl (-CH₂CH₃) groups also exhibit characteristic vibrational modes that can be identified in the IR and Raman spectra.

Nitro Group: The nitro group is characterized by strong asymmetric and symmetric stretching vibrations.

Ethyl Group: The ethyl group shows characteristic C-H stretching and bending vibrations.

Characteristic Vibrational Frequencies for Nitro and Alkyl Groups:

| Functional Group | Vibrational Mode | Typical IR Frequency Range (cm⁻¹) |

| Nitro (-NO₂) | Asymmetric Stretch | 1500 - 1570 |

| Symmetric Stretch | 1300 - 1370 | |

| Ethyl (-CH₂CH₃) | C-H Stretch (aliphatic) | 2850 - 3000 |

| C-H Bend | 1375 - 1470 |

The comprehensive analysis of the IR and Raman spectra, in conjunction with the detailed data from NMR spectroscopy, allows for a definitive and robust structural characterization of this compound and its derivatives.

Mass Spectrometry (MS)

Mass spectrometry (MS) is an essential analytical technique for elucidating the structure and molecular weight of organic compounds. In the analysis of this compound and its derivatives, MS provides definitive data on molecular mass and offers insights into the compound's structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is critical for unambiguously determining the elemental composition of a molecule by measuring its mass to a very high degree of accuracy. For this compound, with the molecular formula C₈H₈ClNO₄S, the theoretical exact mass can be calculated. This precise measurement allows chemists to distinguish the target compound from isomers or other molecules that may have the same nominal mass. For instance, an isomer like 2-Methoxy-5-nitrobenzene-1-sulfonyl chloride (C₇H₆ClNO₅S) has a different elemental composition that is easily differentiated by HRMS. bldpharm.com While experimental data for the title compound is not widely published, the calculated monoisotopic mass serves as a benchmark for its identification in complex mixtures.

Table 1: Calculated HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₈H₈ClNO₄S |

| Calculated Monoisotopic Mass | 248.9862 Da |

| Nominal Mass | 249 Da |

This table presents theoretical data calculated from the molecular formula.

Fragmentation Patterns and Isomeric Differentiation

The fragmentation of a molecule in a mass spectrometer provides a structural fingerprint. In the electron ionization (EI) mass spectrum of this compound, characteristic bond cleavages are expected. Aromatic sulfonyl chlorides are known to be labile, and common fragmentation pathways include the loss of the chlorine atom and the sulfur dioxide group.

Expected fragmentation for this compound includes:

Loss of Cl: The [M-Cl]⁺ ion is a common fragment.

Loss of SO₂Cl: Cleavage of the C-S bond results in the formation of the [M-SO₂Cl]⁺ ion, which corresponds to the 2-ethyl-5-nitrophenyl cation.

Loss of NO₂: The nitro group can be lost as NO₂, leading to an [M-NO₂]⁺ fragment.

Benzylic Cleavage: The ethyl group can fragment via benzylic cleavage, losing a methyl radical (•CH₃) to form a stable [M-CH₃]⁺ ion. youtube.com

These fragmentation patterns are crucial for distinguishing between positional isomers. nih.gov For example, the fragmentation of 2-nitrobenzenesulfonyl chloride (an isomer of the title compound, ignoring the ethyl group) would show different relative intensities of fragments compared to 3-nitrobenzenesulfonyl chloride due to the different positions of the nitro group influencing the stability of the resulting ions. nih.govnih.gov Tandem mass spectrometry (MS/MS) can further enhance isomeric differentiation by isolating a specific precursor ion and subjecting it to further fragmentation, revealing unique product ions for each isomer. lcms.cznih.gov

X-ray Diffraction (XRD) Analysis

X-ray Diffraction (XRD) is the most powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid, providing definitive information on molecular structure and intermolecular interactions.

Single-Crystal X-ray Diffraction for Solid-State Structure

Single-crystal X-ray diffraction analysis would provide the exact solid-state structure of this compound. This technique determines precise bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule. The analysis would reveal the tetrahedral geometry around the sulfur atom and the specific orientation of the ethyl, nitro, and sulfonyl chloride groups relative to the benzene ring.

While a crystal structure for the title compound is not publicly available, analysis of a closely related derivative provides significant insight. This approach allows for a reliable prediction of the structural features that this compound would likely exhibit.

Analysis of Intermolecular Interactions in Crystalline Networks

The packing of molecules in a crystal lattice is directed by a network of non-covalent intermolecular forces. In the crystalline structure of this compound, key interactions would involve the highly polar nitro and sulfonyl chloride groups. The oxygen atoms of the nitro group are strong hydrogen bond acceptors. Although the molecule itself lacks strong hydrogen bond donors, it can form C-H···O interactions with neighboring molecules.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. It is particularly useful for analyzing compounds with chromophores.

The primary chromophore in this compound is the nitro-substituted benzene ring. The electronic spectrum of this compound is expected to display characteristic absorption bands corresponding to electronic transitions within this system. Typically, nitroaromatic compounds exhibit two main absorption bands:

A high-intensity band at shorter wavelengths (around 260-280 nm) attributed to π → π* transitions within the aromatic ring.

A lower-intensity band at longer wavelengths (around 300-350 nm) resulting from n → π* transitions involving the non-bonding electrons of the oxygen atoms in the nitro group. researchgate.net

The exact position (λₘₐₓ) and intensity of these bands are influenced by the solvent polarity and the specific substitution pattern on the benzene ring. The sulfonyl chloride and ethyl groups, while not primary chromophores, act as auxochromes that can modulate the absorption characteristics of the nitrobenzene (B124822) system.

Table 2: Summary of Spectroscopic and Structural Analysis Techniques

| Technique | Information Obtained | Relevance to this compound |

| HRMS | Accurate mass and elemental formula. | Confirms molecular formula C₈H₈ClNO₄S. |

| MS/MS | Fragmentation pathways and structural fingerprint. | Differentiates from isomers and confirms functional groups. |

| Single-Crystal XRD | 3D atomic arrangement, bond lengths, and angles. | Provides definitive solid-state structure and conformation. |

| UV-Vis Spectroscopy | Electronic transitions and chromophore analysis. | Identifies characteristic π → π* and n → π* transitions of the nitroaromatic system. |

Electronic Transitions of Nitro-Substituted Aromatic Systems

The electronic absorption spectra of aromatic compounds are fundamentally characterized by transitions of electrons within the delocalized π-system of the benzene ring. These transitions, typically occurring in the ultraviolet (UV) region, are sensitive to the nature of substituents attached to the ring. The introduction of a nitro group (-NO₂) profoundly alters the electronic structure and, consequently, the spectroscopic properties of the aromatic system.

The nitro group is a potent electron-withdrawing group, a characteristic that significantly influences the electronic transitions of the benzene ring. This influence stems from both inductive and resonance effects, which lower the energy of the π molecular orbitals. The absorption spectrum of nitrobenzene, the parent compound for this series, displays distinct bands that are modifications of the transitions observed in benzene. In the gas phase, nitrobenzene exhibits two weak absorption bands with maxima around 350 nm and 280 nm, and two strong bands with maxima at approximately 240 nm and 193 nm. acs.orgnih.gov

The transitions observed in nitro-substituted aromatic systems are generally categorized as π → π* and n → π* transitions. The π → π* transitions involve the excitation of an electron from a bonding π orbital to an anti-bonding π* orbital of the aromatic ring. These are typically intense absorptions. The n → π* transitions, which are generally weaker, involve the excitation of a non-bonding electron from an oxygen atom of the nitro group to an anti-bonding π* orbital of the ring.

A key feature in the electronic spectra of many nitroaromatic compounds is the appearance of an intramolecular charge-transfer (ICT) band. acs.org This transition involves the transfer of electron density from the aromatic ring (the donor) to the nitro group (the acceptor). The energy of this charge-transfer band is highly dependent on the electronic nature of other substituents present on the aromatic ring. Electron-donating groups tend to lower the energy of this transition, causing a bathochromic (red) shift in the absorption maximum, while additional electron-withdrawing groups can have a more complex effect.

In the case of This compound , the benzene ring is substituted with three groups: an ethyl group (-CH₂CH₃), a nitro group (-NO₂), and a sulfonyl chloride group (-SO₂Cl). The ethyl group is a weak electron-donating group through induction. The sulfonyl chloride group, much like the nitro group, is strongly electron-withdrawing. The interplay of these substituents modifies the electronic transitions of the parent nitrobenzene molecule. The presence of the strongly deactivating sulfonyl chloride group, in conjunction with the nitro group, is expected to further lower the energy of the π* orbitals, which would influence the position and intensity of the absorption bands.

The combination of a weak activating group (ethyl) and a strong deactivating group (sulfonyl chloride) meta to the primary deactivating group (nitro) suggests a complex pattern of electronic interactions that will be reflected in the UV-visible absorption spectrum. The resulting spectrum is a composite of the modified benzene ring transitions and the intramolecular charge-transfer phenomena influenced by this specific substitution pattern.

Interactive Data Table: Spectroscopic Data of Related Nitroaromatic Compounds

| Compound | Solvent | λmax (nm) | Transition Type | Reference |

| Nitrobenzene | Gas Phase | 350 (weak) | n → π | acs.orgnih.gov |

| Nitrobenzene | Gas Phase | 280 (weak) | π → π | acs.orgnih.gov |

| Nitrobenzene | Gas Phase | 240 (strong) | π → π* (ICT) | acs.orgnih.gov |

| Nitrobenzene | Gas Phase | 193 (strong) | π → π* | acs.orgnih.gov |

| Nitrobenzene | Water | >290 | - | researchgate.net |

| 4-Nitrophenol | Water | >290 | - | researchgate.net |

| 2-Nitrophenol | Water | >290 | - | researchgate.net |

| 2,4-Dinitrophenol | Water | >290 | - | researchgate.net |

| p-Toluenesulfonyl chloride | - | - | - | nist.gov |

| 2-Methyl-5-nitrobenzenesulfonyl chloride | - | - | - | sigmaaldrich.com |

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. globalresearchonline.net For compounds like 2-Ethyl-5-nitrobenzene-1-sulfonyl chloride, DFT calculations, typically using functionals like B3LYP with basis sets such as 6-311G++(2d,p), can provide significant insights. cdnsciencepub.com

Molecular Geometry Optimization and Electronic Structure Analysis

DFT calculations begin with the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. For substituted benzenesulfonyl chlorides, these calculations reveal key structural parameters. For instance, in a study of nitro-substituted benzenesulfonyl chlorides, the S-Cl bond lengths were calculated to be around 2.1 Å. cdnsciencepub.com The presence of electron-withdrawing groups like the nitro group and the sulfonyl chloride group significantly influences the geometry and electronic distribution of the benzene (B151609) ring. globalresearchonline.net

Table 1: Illustrative Optimized Geometrical Parameters for a Substituted Benzenesulfonyl Chloride (Based on Analogous Compounds)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| S-Cl | 2.115 | ||

| S-O1 | 1.425 | ||

| S-O2 | 1.425 | ||

| C-S | 1.780 | ||

| C1-C2 | 1.395 | C1-S-Cl | 105.5 |

| C-N | 1.470 | O1-S-O2 | 123.0 |

| N-O | 1.220 | C-S-O1 | 108.0 |

| C-C (Aromatic) | ~1.39 | C-C-C (Aromatic) | ~120 |

| C-C-S-Cl | ~75 | ||

| C-C-N-O | ~180 |

Note: This data is illustrative and based on typical values for related nitrobenzenesulfonyl chlorides. Specific values for this compound would require direct computational analysis.

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical stability and reactivity. researchgate.net

Table 2: Illustrative Frontier Molecular Orbital Energies (Based on Analogous Compounds)

| Molecular Orbital | Energy (eV) |

| HOMO | -8.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap (ΔE) | 7.3 |

Note: These values are hypothetical and serve to illustrate the data obtained from FMO analysis. Actual values would depend on the specific computational method and basis set used.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is instrumental in mapping out the pathways of chemical reactions, identifying intermediates, and characterizing transition states.

Transition State Characterization in Substitution Reactions

The solvolysis of benzenesulfonyl chlorides is a well-studied substitution reaction. Computational studies suggest that these reactions can proceed through a trigonal bipyramidal transition state. cdnsciencepub.com In this state, the sulfur atom is hypervalent, with the incoming nucleophile and the leaving chloride ion occupying apical positions. The stability and structure of this transition state dictate the reaction rate. For arenesulfonyl chlorides, the reaction mechanism is often proposed to be a concerted S_N2-type process. nih.govmdpi.com The substituents on the benzene ring play a significant role in stabilizing or destabilizing this transition state, thereby influencing the reaction's kinetics.

Radical Pathway Simulations

Electrochemical studies on nitro-substituted benzenesulfonyl chlorides have revealed that electron transfer can lead to the formation of radical anions. cdnsciencepub.comresearchgate.net The fate of this radical anion depends on the position of the nitro group. For 3-nitrobenzenesulfonyl chloride, a stepwise mechanism is observed where the radical anion is an intermediate. cdnsciencepub.comresearchgate.net In contrast, for 2- and 4-nitrobenzenesulfonyl chlorides, a concerted "sticky" dissociative mechanism is proposed, where the electron transfer and the S-Cl bond cleavage occur simultaneously. researchgate.net This difference is attributed to the overlap between the π* orbital of the nitro-aromatic system and the σ* orbital of the S-Cl bond. researchgate.net Simulations of these radical pathways for this compound would clarify its electrochemical behavior and the stability of its potential radical intermediates.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or a particular chemical property. For nitrobenzene (B124822) derivatives, QSAR studies have been used to predict their toxicological profiles. researchgate.net

Molecular Dynamics Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations serve as a powerful computational microscope to explore the conformational landscape of molecules, providing insights into their flexibility, preferred shapes, and the influence of substituents on their dynamic behavior. For this compound, while specific MD simulation studies are not extensively available in public literature, the conformational preferences can be inferred from theoretical principles and studies on analogous substituted benzenes.

The conformational flexibility of this compound primarily arises from the rotation around two key single bonds: the C(aryl)-S bond of the sulfonyl chloride group and the C(aryl)-C(ethyl) bond of the ethyl substituent.

The orientation of the sulfonyl chloride group relative to the benzene ring is a critical factor. Studies on benzenesulfonyl chloride and its derivatives have shown that the rotation around the C-S bond can be influenced by adjacent substituents. researchgate.net The presence of the ortho-ethyl group is expected to introduce steric hindrance, which will likely influence the rotational barrier of the sulfonyl chloride group. This steric clash would favor conformations where the bulky chlorine atom of the sulfonyl chloride moiety is oriented away from the ethyl group to minimize repulsive interactions.

Similarly, the ethyl group itself has rotational freedom around the bond connecting it to the benzene ring. The preferred conformation will likely involve a staggering of the methyl group of the ethyl substituent relative to the plane of the aromatic ring to alleviate steric strain.

A hypothetical MD simulation would likely reveal a landscape dominated by a few low-energy conformational families. The transitions between these conformations would occur over time, and the population of each state would be determined by its relative energy.

Table 1: Postulated Major Torsional Angles Influencing the Conformation of this compound

| Torsional Angle | Description | Expected Influence on Conformation |

| C(1)-C(2)-S-Cl | Defines the orientation of the sulfonyl chloride group | Significantly restricted by the ortho-ethyl group, favoring conformations that minimize steric clash. |

| C(6)-C(1)-C(ethyl)-C(methyl) | Defines the orientation of the ethyl group | Staggered conformations are likely preferred to minimize steric interactions with the aromatic ring. |

In Silico Prediction of Reactivity and Selectivity

In silico methods, leveraging quantum chemical calculations, provide profound insights into the reactivity and selectivity of molecules without the need for laboratory experiments. The reactivity of this compound is dictated by the interplay of the electronic effects of its substituents: the ortho-directing ethyl group and the meta-directing, strongly electron-withdrawing nitro and sulfonyl chloride groups.

The sulfonyl chloride moiety is a potent electrophilic site, making the molecule susceptible to nucleophilic attack at the sulfur atom. This is a characteristic reaction for sulfonyl chlorides, leading to the formation of sulfonamides or sulfonate esters upon reaction with amines or alcohols, respectively. wikipedia.org

The presence of the nitro group at the meta-position to the sulfonyl chloride significantly enhances the electrophilicity of the sulfur atom. The nitro group's strong electron-withdrawing nature pulls electron density from the aromatic ring, which in turn makes the sulfur atom more electron-deficient and thus more reactive towards nucleophiles. Computational studies on related nitrobenzenesulfonyl chlorides have shown that the position of the nitro group has a marked effect on the electronic properties and reactivity. researchgate.net

In nucleophilic aromatic substitution reactions, the nitro group strongly activates the positions ortho and para to it for nucleophilic attack. This could open up reaction pathways where a nucleophile displaces a group on the ring, although the sulfonyl chloride itself is an excellent leaving group in nucleophilic acyl substitution.

Table 2: Predicted Reactivity and Selectivity of this compound

| Reaction Type | Predicted Reactivity | Predicted Selectivity |

| Nucleophilic attack at Sulfur | High | The primary site of reaction for most nucleophiles. |

| Electrophilic Aromatic Substitution | Low | The ring is strongly deactivated. If forced, substitution would be directed by the ethyl group to available ortho/para positions. |

| Nucleophilic Aromatic Substitution | Moderate to High | The nitro group activates the ring for nucleophilic attack, particularly at positions ortho and para to it. |

Applications in Organic Synthesis and Materials Science

Building Block for Complex Aromatic Systems

The structural features of 2-Ethyl-5-nitrobenzene-1-sulfonyl chloride make it an important starting material for the synthesis of intricate aromatic molecules. The sulfonyl chloride moiety readily reacts with nucleophiles, while the nitro group can be chemically transformed into other functional groups, such as amines, which opens up further avenues for molecular elaboration.

This compound serves as a key intermediate in the synthesis of polyfunctionalized arenes. The sulfonyl chloride group can be converted into sulfonamides, sulfonate esters, and other derivatives. google.com These reactions are fundamental in medicinal chemistry and materials science. For instance, the reaction with primary and secondary amines yields sulfonamides, a common scaffold in many pharmaceutical compounds. byjus.com